N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methoxybenzamide
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Overview
Description
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methoxybenzamide is a complex organic compound featuring a unique imidazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The inclusion of various functional groups, such as aryl halides and aromatic heterocycles, is possible under these conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of dichloromethane as a solvent, with triethylamine and 4-dimethylaminopyridine as catalysts. The reaction is carried out under controlled temperatures and pressures to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties .
Scientific Research Applications
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics
Mechanism of Action
The mechanism of action of N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and tinidazole share the imidazole core and exhibit similar biological activities.
Benzamide Derivatives: Compounds like sulpiride and tiapride are benzamide derivatives with distinct pharmacological properties.
Uniqueness
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methoxybenzamide is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and potent biological activities .
Properties
Molecular Formula |
C24H24F3N3O3 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H24F3N3O3/c1-33-19-14-12-17(13-15-19)21(31)29-23(24(25,26)27)22(32)30(18-10-6-3-7-11-18)20(28-23)16-8-4-2-5-9-16/h2,4-5,8-9,12-15,18H,3,6-7,10-11H2,1H3,(H,29,31) |
InChI Key |
ITWYLNYYUVIYPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)C4CCCCC4)C(F)(F)F |
Origin of Product |
United States |
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